molecular formula C8H3BrF3NO B577451 5-Bromo-2-(trifluoromethoxy)benzonitrile CAS No. 1210906-15-2

5-Bromo-2-(trifluoromethoxy)benzonitrile

Cat. No. B577451
M. Wt: 266.017
InChI Key: XYVAUHKIIHYPAX-UHFFFAOYSA-N
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Description

5-Bromo-2-(trifluoromethoxy)benzonitrile is a benzonitrile derivative . It has a molecular weight of 266.02 .


Molecular Structure Analysis

The molecular formula of 5-Bromo-2-(trifluoromethoxy)benzonitrile is C8H3BrF3NO . The InChI code is 1S/C8H3BrF3NO/c9-6-1-2-7(5(3-6)4-13)14-8(10,11)12/h1-3H .


Physical And Chemical Properties Analysis

5-Bromo-2-(trifluoromethoxy)benzonitrile has a density of 1.8±0.1 g/cm3 . Its boiling point is 243.9±35.0 °C at 760 mmHg . The compound is stored at room temperature .

Scientific Research Applications

Practical Synthesis of Brominated Compounds

Research into the synthesis of brominated compounds like 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of certain pharmaceuticals, showcases the importance of brominated intermediates in drug synthesis and development. The developed practical method for the preparation of such compounds highlights the role of brominated substances in synthesizing more complex molecules, potentially including 5-Bromo-2-(trifluoromethoxy)benzonitrile for specific applications in material science or pharmaceuticals (Qiu et al., 2009).

Environmental and Toxicological Studies

The study of 2,4,6-Tribromophenol, a widely produced brominated compound, in environmental and toxicological contexts underscores the significance of understanding the impact of brominated substances on ecosystems and human health. This could suggest an interest in investigating the environmental fate and potential toxicological effects of 5-Bromo-2-(trifluoromethoxy)benzonitrile as part of assessing its safety profile for various applications (Koch & Sures, 2018).

Organometallic and Coordination Chemistry

Investigations into the organometallic and coordination chemistry of complexes involving bromine and other halogens reveal the utility of such compounds in designing new materials with specific electronic or catalytic properties. This area of research may offer pathways to utilizing 5-Bromo-2-(trifluoromethoxy)benzonitrile in creating novel catalysts or materials for electronic applications (Etienne, 1996).

Supramolecular Chemistry

The development and application of benzene-1,3,5-tricarboxamide derivatives in supramolecular chemistry indicate the potential of brominated aromatic compounds in forming structured materials with unique physical properties. This suggests possible research directions for 5-Bromo-2-(trifluoromethoxy)benzonitrile in supramolecular assemblies or nanotechnology (Cantekin, de Greef, & Palmans, 2012).

Safety And Hazards

The compound is classified as having acute toxicity (dermal, inhalation, oral) category 4 . It is advised to avoid all personal contact, including inhalation . Protective clothing should be worn when there is a risk of exposure . It should be used only in a well-ventilated area . If swallowed, do not induce vomiting .

properties

IUPAC Name

5-bromo-2-(trifluoromethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF3NO/c9-6-1-2-7(5(3-6)4-13)14-8(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYVAUHKIIHYPAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C#N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80668223
Record name 5-Bromo-2-(trifluoromethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80668223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(trifluoromethoxy)benzonitrile

CAS RN

1210906-15-2
Record name 5-Bromo-2-(trifluoromethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80668223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Triethylamine (1.14 mL, 8.18 mmol) and propylphosphonic anhydride (cyclic trimer) (ca. 1.7 M solution in ethyl acetate, 4.8 mL, 8.18 mmol) were added in this order to a solution of 5-bromo-2-(trifluoromethoxy)benzaldehyde (2.00 g, 7.43 mmol) and hydroxyamine hydrochloride (568 mg, 8.18 mmol) in DMF (7.5 mL), and the mixture was stirred at 100° C. for 8 hours. The reaction solution was poured to a saturated sodium bicarbonate aqueous solution, followed by extraction with ethyl acetate. The obtained organic layer was washed with brine and dried over anhydrous sodium sulfate, and the solvent was distilled off under reduced pressure. The obtained residue was purified by silica gel column chromatography [elute: hexane/ethyl acetate=100/0-98/2] to obtain the title compound (1.71 g, yield: 86%).
Quantity
1.14 mL
Type
reactant
Reaction Step One
Name
propylphosphonic anhydride
Quantity
4.8 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
568 mg
Type
reactant
Reaction Step One
Name
Quantity
7.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
86%

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